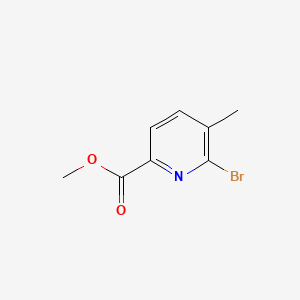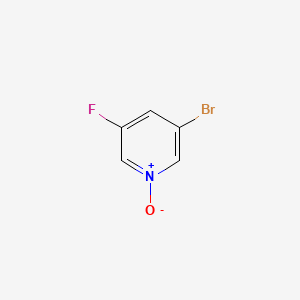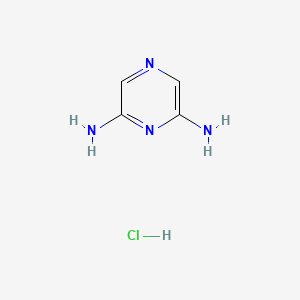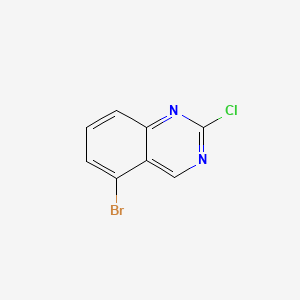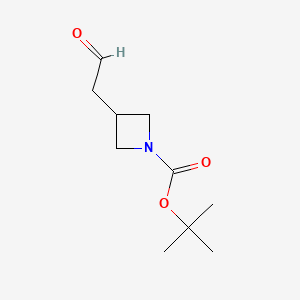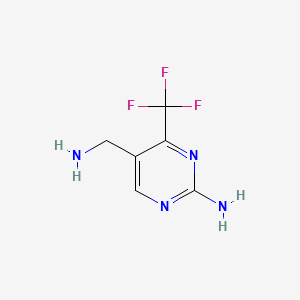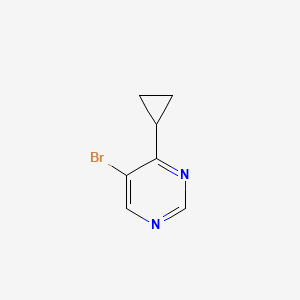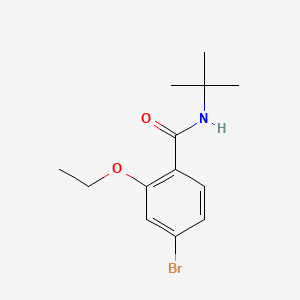
3-N-Boc-5/'/'-O-dimethoxytrityl-3/'/'-fluoro-thymidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine: is a synthetic nucleoside analog. It is characterized by the presence of a fluorine atom at the 3’ position of the sugar ring, a dimethoxytrityl group at the 5’ position, and a tert-butyloxycarbonyl (Boc) group at the N3 position of the thymine base. This compound is primarily used in the synthesis of modified nucleic acids and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine typically involves multiple steps:
Protection of the Thymidine Base: The thymine base is protected by attaching a tert-butyloxycarbonyl (Boc) group at the N3 position.
Fluorination: The 3’ position of the sugar ring is fluorinated using appropriate fluorinating agents.
Dimethoxytritylation: The 5’ position of the sugar ring is protected by attaching a dimethoxytrityl (DMT) group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar ring.
Reduction: Reduction reactions can occur at the carbonyl groups of the thymine base.
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the sugar ring.
Reduction: Reduced derivatives of the thymine base.
Substitution: Substituted nucleoside analogs with different functional groups at the 3’ position.
Wissenschaftliche Forschungsanwendungen
Chemistry:
DNA Synthesis: The compound is used as a precursor for the incorporation of fluoropyrimidines into synthetic DNA, which helps in studying DNA stability and interactions.
Biology:
DNA-Protein Interactions: It is used to study how proteins interact with DNA containing fluoropyrimidines, providing insights into biological processes.
Medicine:
Antisense Oligonucleotides: The compound is incorporated into antisense oligonucleotides to improve their stability and affinity for target mRNA, which is useful in gene therapy.
Industry:
Nucleic Acid Research: It is valuable for studying nucleic acids and developing new therapeutic interventions.
Wirkmechanismus
The mechanism of action of 3-N-Boc-5’‘-O-dimethoxytrityl-3’‘-fluoro-thymidine involves its incorporation into synthetic DNA. The fluorine atom at the 3’ position affects the stability of DNA duplexes, while the dimethoxytrityl and Boc groups protect the molecule during synthesis. The compound interacts with various molecular targets, including DNA polymerases and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
3’-Deoxy-3’-fluorothymidine: Lacks the Boc and DMT protecting groups.
5’-O-Dimethoxytritylthymidine: Lacks the fluorine atom at the 3’ position.
3-N-Boc-thymidine: Lacks the fluorine atom and the DMT group.
Uniqueness: 3-N-Boc-5’‘-O-dimethoxytrityl-3’'-fluoro-thymidine is unique due to the combination of the fluorine atom, dimethoxytrityl group, and Boc group, which provide specific properties for DNA synthesis and stability studies.
Eigenschaften
CAS-Nummer |
138685-99-1 |
|---|---|
Molekularformel |
C36H39FN2O8 |
Molekulargewicht |
646.712 |
IUPAC-Name |
[(2R,3R,4S,5R)-4-fluoro-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C36H39FN2O8/c1-23-20-39(34(42)38-31(23)40)32-29(37)30(44-22-45-33(41)35(2,3)4)28(47-32)21-46-36(24-12-8-6-9-13-24,25-14-10-7-11-15-25)26-16-18-27(43-5)19-17-26/h6-20,28-30,32H,21-22H2,1-5H3,(H,38,40,42)/t28-,29+,30-,32-/m1/s1 |
InChI-Schlüssel |
PFCXEGIEWDGXHF-FHRWSLRQSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OCOC(=O)C(C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


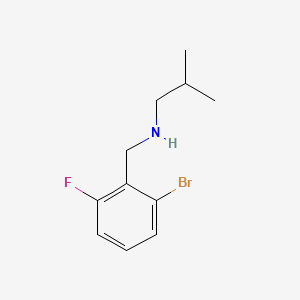
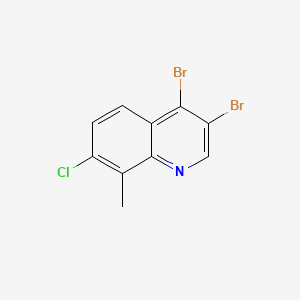
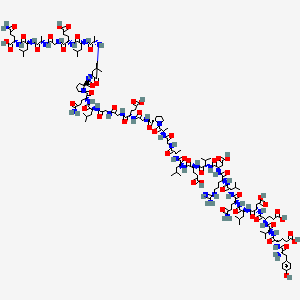
![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)
